2-Cyclobutoxy-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

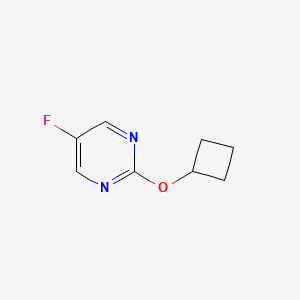

2-Cyclobutoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxy-5-fluoropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyclobutoxy group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium alkoxides, phenols, and aromatic amines are commonly used reagents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substituted Pyrimidines: Products with various substituents replacing the fluorine atom.

Oxidized/Reduced Derivatives: Compounds with altered oxidation states.

Scientific Research Applications

2-Cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-fluoropyrimidine involves its interaction with various molecular targets and pathways:

Inhibition of Enzymes: Similar to other fluoropyrimidines, it may inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase.

DNA Incorporation: The compound can be incorporated into DNA, leading to disruptions in DNA replication and transcription.

Induction of Apoptosis: The disruption of DNA processes can trigger apoptosis in cancer cells.

Comparison with Similar Compounds

5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluoropyrimidine structure.

2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Cyclobutoxy-5-fluoropyrimidine.

2-Chloro-4-alkoxy-5-fluoropyrimidines: Compounds with similar substitution patterns.

Uniqueness: this compound is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity compared to other fluoropyrimidines .

Biological Activity

2-Cyclobutoxy-5-fluoropyrimidine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclobutyl group and a fluorine atom. The unique structure contributes to its distinct biological properties compared to other pyrimidine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F N₃O |

| Molecular Weight | 169.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines, showing promising results:

- Cell Lines Tested : A431 (epidermoid carcinoma), H1975 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 100 nM to 300 nM, indicating effective inhibition of cell proliferation in these lines .

Antiviral Activity

Pyrimidine derivatives, including this compound, have been investigated for their antiviral properties. Preliminary studies suggest that the compound may inhibit viral replication, although specific viral targets have yet to be conclusively identified .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. In studies assessing minimum inhibitory concentrations (MICs), it demonstrated activity against various bacterial strains, suggesting its utility as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with kinases involved in cancer progression.

- Membrane Disruption : Potential effects on microbial membranes leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Antitumor Study : In a study involving xenograft models, administration of the compound significantly reduced tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology.

- Antiviral Screening : A screening assay against several viruses revealed that the compound inhibited viral replication by interfering with viral entry into host cells.

Properties

IUPAC Name |

2-cyclobutyloxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHWREQIFQITAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.